5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-methyl-2-phenyl-7-[4-(2-phenylbutanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-3-22(20-10-6-4-7-11-20)26(34)31-14-16-32(17-15-31)27(35)23-18-30(2)19-24-25(23)29-33(28(24)36)21-12-8-5-9-13-21/h4-13,18-19,22H,3,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOZVIKTLAYTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core, followed by the introduction of the piperazine and phenylbutanoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its biological activity makes it a potential candidate for studying various biochemical pathways and interactions.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs or treatments for various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrazolo[4,3-c]pyridinone vs. Pyrazolo[1,5-a]pyrimidinone
- Target Compound: Pyrazolo[4,3-c]pyridinone core with a six-membered pyridinone ring.
- Analog (MK9): Pyrazolo[1,5-a]pyrimidinone core (seven-membered ring system) with a 5-phenyl-2-(p-tolyl) substitution . Implications: The pyrimidinone core in MK9 may enhance π-stacking interactions due to increased aromaticity, whereas the pyridinone core in the target compound could offer distinct electronic properties for binding .
Pyrazolo-Pyrimidino-Pyridinone Hybrids
- Compound 6 (): A pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one hybrid synthesized via multi-component reactions . Comparison: The fused tricyclic system in Compound 6 introduces additional hydrogen-bonding sites (e.g., thioxo group), which are absent in the target compound .
Substituent Analysis
Position 5 Modifications
Position 7 Modifications
Biological Activity
5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the pyrazolo[4,3-c]pyridine core and various functional groups, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, anticancer effects, and interactions with specific biological targets.
Chemical Structure and Properties
The compound has a molecular formula of C28H29N5O3 and a molecular weight of approximately 483.6 g/mol. It features a pyrazolo[4,3-c]pyridin core, which is known for its pharmacological significance. The presence of a piperazine moiety and a phenylbutanoyl side chain enhances its potential for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H29N5O3 |
| Molecular Weight | 483.6 g/mol |
| Structural Features | Pyrazolo[4,3-c]pyridine core, piperazine moiety |
| Purity | Typically >95% |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Neuroprotective and Anti-neuroinflammatory Properties
Studies have shown that derivatives of the pyrazolo[4,3-c]pyridine class possess neuroprotective effects. These compounds may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. The mechanisms often involve the modulation of inflammatory pathways and the reduction of reactive oxygen species (ROS) production.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Similar compounds have been reported to induce apoptosis in cancer cells through various mechanisms:
- Apoptosis Induction : The compound may activate intrinsic and extrinsic apoptotic pathways, leading to cell death in cancerous cells.
- Caspase Activation : Studies indicate that these compounds can enhance caspase-8 activity, which plays a crucial role in apoptosis .
Case Study: Anticancer Mechanism
In vitro studies have demonstrated that related compounds significantly inhibit cell proliferation in colorectal cancer cell lines (DLD-1 and HT-29). For example:
- IC50 Values :
- MM137: 0.39 µM (DLD-1), 0.15 µM (HT-29)
- MM124: 0.74 µM (DLD-1), 0.19 µM (HT-29)
These findings suggest that the compound's structure allows it to effectively target cancer cells while sparing normal cells .
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors within biological systems. Understanding these interactions is crucial for elucidating its mechanism of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or neuroinflammatory processes.
- Receptor Modulation : It could interact with receptors that regulate apoptosis or inflammation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-methyl-7-(4-(2-acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin | Lacks phenylbutanoyl group | Simpler side chain |
| 5-methyl-7-(4-(2-phenyloctanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin | Longer aliphatic chain | Enhanced lipophilicity |
| 5-methyl-7-(4-(2-benzoylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin | Benzoyl instead of phenylbutanoyl | Different electronic properties |
The presence of both the methyl and phenylbutanoyl groups provides unique steric and electronic properties that may influence its reactivity and interaction with biological targets.
Q & A
Q. What are the critical structural features of this compound, and how do they influence reactivity and biological activity?
The compound’s core is a pyrazolo[4,3-c]pyridinone fused with a piperazine-carbonyl group and a 2-phenylbutanoyl substituent. Key features include:
- Pyrazolo-pyridinone core : Facilitates π-π stacking interactions with aromatic residues in enzyme active sites .
- Piperazine moiety : Enhances solubility and enables hydrogen bonding via its nitrogen atoms .
- 2-Phenylbutanoyl side chain : Introduces steric bulk and modulates lipophilicity, impacting membrane permeability . These features collectively influence target binding affinity and metabolic stability.
Q. What synthetic routes are commonly employed for this compound, and what reaction conditions are critical?
Synthesis involves three key stages:
- Core formation : Cyclization of phenylhydrazine derivatives with ethyl acetoacetate under acidic conditions (e.g., H2SO4, 80°C) to form the pyrazolo-pyridinone core .
- Piperazine coupling : Reaction of the core with 4-(2-phenylbutanoyl)piperazine using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at 25°C .
- Final purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) . Microwave-assisted synthesis reduces reaction times by 40–50% compared to conventional heating .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of substituents (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z 525.2) .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperazine moiety .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s pharmacokinetic profile?
- Piperazine substitution : Replacing the 2-phenylbutanoyl group with a trifluoromethyl group (e.g., -CF3) improves metabolic stability by reducing CYP450 oxidation .
- Core halogenation : Introducing fluorine at the pyridinone 4-position enhances blood-brain barrier penetration (logP reduction by 0.5 units) .
- PEGylation : Adding polyethylene glycol chains to the piperazine nitrogen increases aqueous solubility (e.g., 2.5-fold in PBS) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., anticancer activity ranging from 1.2 μM to 5.7 μM) can be addressed by:
- Standardized assays : Use identical cell lines (e.g., HeLa), passage numbers, and incubation times (e.g., 48 hours) .
- Target validation : Confirm on-target effects via siRNA knockdown or CRISPR-Cas9 gene editing of suspected receptors (e.g., EGFR or PDE4) .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects regression) to identify outliers .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to PDE4 (PDB ID: 1XMY), focusing on hydrogen bonds with Gln443 and hydrophobic interactions with Phe446 .
- MD simulations : GROMACS 2023 trajectories (100 ns) assess stability of the piperazine-carbonyl group in aqueous environments .
- QSAR modeling : Train models on pyrazolo-pyridinone derivatives to correlate substituent electronegativity with IC50 values (R² > 0.85) .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize microwave-assisted reactions (e.g., 100 W, 120°C, 20 min) .
- Bioactivity Confirmation : Combine SPR (surface plasmon resonance) with cellular assays to differentiate target-specific effects from off-target toxicity .
- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for publishing synthetic protocols and bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
